molecular formula C13H12F3N3OS2 B2858491 N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide CAS No. 391875-64-2

N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B2858491
CAS No.: 391875-64-2
M. Wt: 347.37
InChI Key: QMAPSKYKOQAUED-UHFFFAOYSA-N
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Description

N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a compound that features a trifluoromethyl group and a thiadiazole ring. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique properties . The thiadiazole ring is a five-membered ring containing two nitrogen atoms and one sulfur atom, which imparts unique chemical and biological properties to the compound.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule .

Scientific Research Applications

N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function . The exact molecular pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide
  • N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide
  • N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

Uniqueness

N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is unique due to the presence of the isopropylthio group, which can impart different steric and electronic properties compared to other alkylthio groups. This can influence the compound’s reactivity, biological activity, and overall properties .

Properties

IUPAC Name

N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3OS2/c1-7(2)21-12-19-18-11(22-12)17-10(20)8-5-3-4-6-9(8)13(14,15)16/h3-7H,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAPSKYKOQAUED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(S1)NC(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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